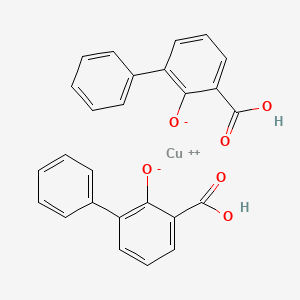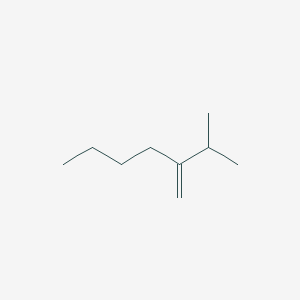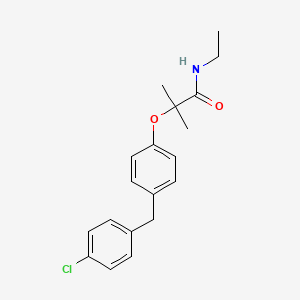
Propanamide, 2-(4-((4-chlorophenyl)methyl)phenoxy)-N-ethyl-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sgd 34-78 typically involves the reaction of specific organic precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general organic synthesis techniques such as condensation reactions, nucleophilic substitutions, and catalytic hydrogenation may be employed.
Industrial Production Methods: Industrial production of Sgd 34-78 would likely involve large-scale organic synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound. The process would include steps such as raw material preparation, reaction optimization, product isolation, and purification.
Chemical Reactions Analysis
Types of Reactions: Sgd 34-78 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Sgd 34-78 is used as a reagent in organic synthesis and as a standard in analytical chemistry for method development and validation.
Biology: In biological research, Sgd 34-78 may be used to study enzyme interactions, cellular pathways, and metabolic processes.
Industry: In industrial settings, Sgd 34-78 can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Sgd 34-78 involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Properties
CAS No. |
71548-80-6 |
|---|---|
Molecular Formula |
C19H22ClNO2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]phenoxy]-N-ethyl-2-methylpropanamide |
InChI |
InChI=1S/C19H22ClNO2/c1-4-21-18(22)19(2,3)23-17-11-7-15(8-12-17)13-14-5-9-16(20)10-6-14/h5-12H,4,13H2,1-3H3,(H,21,22) |
InChI Key |
ANYIRRMSXXPYED-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C)(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)

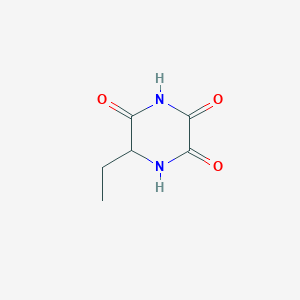
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)

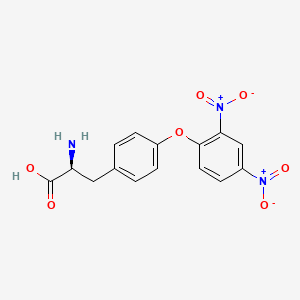
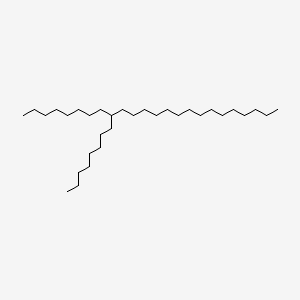
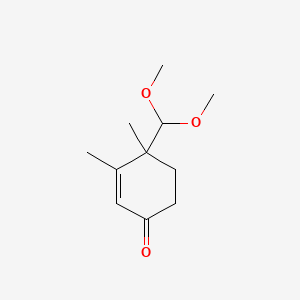


![9,10-Anthracenedione, 1,5-dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)-](/img/structure/B13804704.png)
![1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate](/img/structure/B13804705.png)
